molecular formula C12H12N2O4 B3255233 2-(4-nitrobutyl)-1H-isoindole-1,3(2H)-dione CAS No. 2518-82-3

2-(4-nitrobutyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B3255233
CAS RN: 2518-82-3
M. Wt: 248.23 g/mol
InChI Key: FKKOQCKFOUFYSF-UHFFFAOYSA-N
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Description

Nitro compounds are a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .


Synthesis Analysis

The synthesis of similar compounds often involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from certain precursors .


Molecular Structure Analysis

The molecular structure of nitro compounds often involves a nitro group attached to a carbon chain. The nitro group contains a nitrogen atom connected to two oxygen atoms .


Chemical Reactions Analysis

Nitro compounds can undergo a variety of chemical reactions. For example, the catalytic reduction of nitro compounds in the presence of various reducing agents is a widely used reaction to examine the activity of catalytic nanostructures in an aqueous environment .


Physical And Chemical Properties Analysis

Nitro compounds have high dipole moments due to the polar character of the nitro group. This results in lower volatility of nitro compounds than similar compounds of about the same molecular weight .

Scientific Research Applications

Organic Synthesis

  • Palladium-Catalyzed Synthesis : Worlikar and Larock (2008) described a palladium-catalyzed aminocarbonylation method to produce 2-substituted isoindole-1,3-diones, including nitro-substituted derivatives. This method is noted for tolerating various functional groups and providing a one-step approach to these heterocycles (Worlikar & Larock, 2008).

  • Microwave-Assisted Synthesis : Sena et al. (2007) reported an efficient synthesis of various isoindole-1,3-dione derivatives, including nitro-substituted variants, using conventional and microwave-assisted reactions. This study highlights the versatility and efficiency of these synthesis methods (Sena et al., 2007).

Pharmacological Research

  • Serotonin Receptor and Phosphodiesterase Inhibition : Czopek et al. (2020) explored isoindole-1,3-dione derivatives as potential antipsychotic agents. They synthesized a library of derivatives, examining their affinities for serotonin receptors and phosphodiesterase 10A inhibition. This research indicates the potential of isoindole-1,3-dione derivatives in neuropsychiatric drug development (Czopek et al., 2020).

  • Anticancer Activity : Tan et al. (2020) investigated the anticancer properties of isoindole-1,3(2H)-dione compounds, focusing on their structure-activity relationships. They found variations in anticancer activity based on different substituents, suggesting the importance of these compounds in cancer research (Tan et al., 2020).

Materials Science

  • Structural Analysis : Studies by Arjunan et al. (2009) and Binev et al. (1999) have focused on the structural and vibrational analysis of isoindole-1,3-dione derivatives. These studies contribute to a deeper understanding of the physical properties of these compounds, which can be crucial for material science applications (Arjunan et al., 2009), (Binev et al., 1999).

Safety And Hazards

Nitro compounds can be hazardous. They can be harmful if swallowed, in contact with skin, or if inhaled. They can also be very toxic to aquatic life with long-lasting effects .

Future Directions

The future research directions in the field of nitro compounds involve the development of new synthetic approaches, the study of their biological activities, and the development of safer and more efficient methods for their production and use .

properties

IUPAC Name

2-(4-nitrobutyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c15-11-9-5-1-2-6-10(9)12(16)13(11)7-3-4-8-14(17)18/h1-2,5-6H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKOQCKFOUFYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrobutyl)isoindoline-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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